molecular formula C12H13F2N3O2 B1278366 (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol CAS No. 133775-25-4

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No. B1278366
M. Wt: 269.25 g/mol
InChI Key: LSCNANBNVFQJDJ-PRHODGIISA-N
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Description

“(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol” is a useful reagent for preparing phenylisoxazole derivatives as CYP3A4 inhibitors, which also exhibit antifungal activity . It is also a useful synthetic intermediate in the synthesis of Efinaconazole, a topical antifungal for onychomycosis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of phenylisoxazole derivatives . These derivatives are known to inhibit CYP3A4, an enzyme involved in drug metabolism .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.25 g/mol . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Process Development

The compound (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, primarily recognized as a key intermediate in synthesizing voriconazole, a broad-spectrum triazole antifungal agent, has been a subject of various synthesis and process development studies. Butters et al. (2001) detailed the synthesis process, emphasizing the diastereocontrol achieved using organozinc derivatives and the establishment of absolute stereochemistry through diastereomeric salt resolution processes (Butters et al., 2001).

Antifungal Activity

Several studies have focused on modifying the compound to enhance its antifungal properties. Park et al. (2007) reported the synthesis of novel indazole-linked triazoles derived from (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, exhibiting significant antifungal activity against various fungal cultures and improved survival rates in a murine infection model (Park et al., 2007). Similarly, Tasaka et al. (1993) synthesized optically active stereoisomers of this compound and evaluated their antifungal activities, finding the (2R,3R)-stereoisomer to be extremely potent both in vitro and in vivo (Tasaka et al., 1993).

Molecular and Spectroscopic Analysis

Evecen et al. (2018) conducted a detailed study on the molecular, spectroscopic, and electronic behavior of a derivative of this compound. Their research included quantum chemical calculations, structural evaluation, and analysis of nonlinear optical properties, contributing to a deeper understanding of the compound’s molecular characteristics (Evecen et al., 2018).

Future Directions

The compound is a useful reagent in the synthesis of antifungal agents and CYP3A4 inhibitors . Future research may explore other potential applications of this compound in pharmaceutical synthesis.

properties

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNANBNVFQJDJ-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

CAS RN

133775-25-4
Record name (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133775254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-2-(2,3-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2,3-DIOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2R,3R)-2-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)-2,3-BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8K4N408B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 2
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 3
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 4
Reactant of Route 4
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 5
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Reactant of Route 6
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

Citations

For This Compound
1
Citations
K Tamura, N Kumagai, M Shibasaki - The Journal of Organic …, 2014 - ACS Publications
A new synthetic route, the shortest reported to date, to access a key intermediate for the synthesis of various triazole antifungal agents was developed. The elusive tetrasubstituted …
Number of citations: 45 pubs.acs.org

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